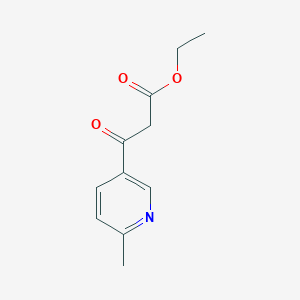

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTIAWJADKPHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176072 | |

| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21683-58-9 | |

| Record name | Ethyl 6-methyl-β-oxo-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21683-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021683589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6ZE85DD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structure and chemical formula of ethyl 6-methylnicotinoylacetate.

Scaffold Characterization, Synthetic Methodology, and Pharmacophore Utility

Executive Summary

Ethyl 6-methylnicotinoylacetate (CAS: 21683-58-9) represents a critical

This guide moves beyond basic catalog data to provide a rigorous examination of its tautomeric behavior, a high-purity synthetic protocol via the Meldrum’s acid pathway, and its mechanistic role in drug discovery.

Part 1: Structural & Physiochemical Profile

The molecule exists in a dynamic equilibrium between its keto and enol forms, a property that significantly influences its reactivity and spectroscopic signature.

1.1 Core Chemical Identity[1][2]

| Property | Specification |

| IUPAC Name | Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate |

| Common Name | Ethyl 6-methylnicotinoylacetate |

| CAS Registry Number | 21683-58-9 |

| Molecular Formula | |

| Molecular Weight | 221.23 g/mol |

| Physical State | Viscous oil or low-melting solid (tends to crystallize upon standing) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

1.2 Tautomeric Equilibrium

Unlike simple esters, ethyl 6-methylnicotinoylacetate possesses an acidic methylene group (

-

Keto Form: Favored in polar aprotic solvents; reactive species for nucleophilic substitution at the

-carbon. -

Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This form is often the nucleophile in condensation reactions.

Researcher Note: When analyzing

NMR, do not mistake the split signals for impurities. You will observe two sets of signals: a singlet for the keto methylene (~4.0 ppm) and a singlet for the enol methine (~12+ ppm for OH, ~5.6 ppm for CH).

Part 2: Advanced Synthetic Methodology

The Meldrum’s Acid Activation Strategy

While Claisen condensation is a traditional route for

2.1 Reaction Logic

-

Activation: 6-Methylnicotinic acid is activated to its acid chloride or acyl imidazole.

-

Acylation: The activated species attacks the nucleophilic carbon of Meldrum’s acid.

-

Ethanolysis: Thermal decomposition of the Meldrum’s acid adduct in ethanol leads to decarboxylation and formation of the ethyl ester.

2.2 Step-by-Step Protocol

Reagents:

-

6-Methylnicotinic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq) OR Thionyl Chloride (

) -

Meldrum’s acid (1.0 eq)

-

Ethanol (Absolute)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Activation Phase: Dissolve 6-methylnicotinic acid in anhydrous DCM at 0°C. Add CDI portion-wise (gas evolution:

). Stir at room temperature (RT) for 1 hour to form the acyl imidazole. -

Coupling: Add Meldrum’s acid to the mixture. Stir at RT for 3–12 hours. The solution typically turns slightly yellow/orange.

-

Workup 1: Wash the organic layer with 1M HCl (to remove imidazole byproduct) and brine. Dry over

and concentrate to obtain the Acyl-Meldrum’s intermediate (often a solid). -

Ethanolysis (Critical Step): Dissolve the intermediate in absolute ethanol. Heat to reflux for 4–6 hours.

-

Purification: Concentrate the ethanol. Purify via flash column chromatography (Hexane/EtOAc gradient).

2.3 Synthesis Visualization

Figure 1: The Meldrum's Acid synthetic pathway offers higher specificity for pyridine derivatives compared to standard Claisen condensation.

Part 3: Reactivity & Pharmacophore Applications[7]

The strategic value of ethyl 6-methylnicotinoylacetate lies in its 1,3-electrophilic character . It is the standard precursor for synthesizing 1,8-naphthyridines via the Gould-Jacobs reaction or modified cyclocondensations.

3.1 The Gould-Jacobs Cyclization

This is the primary route to antimicrobial naphthyridines.

-

Condensation: The

-keto ester reacts with an aniline or amine derivative (using an orthoformate) to form an enamino ester. -

Cyclization: Thermal cyclization (often in diphenyl ether at >250°C or using

) closes the ring onto the pyridine nitrogen (or adjacent carbon depending on substitution), creating the naphthyridine core.

3.2 Alkylation Validation

The methylene protons at position 2 (between the carbonyls) are highly acidic (

-

Protocol: Treat with mild base (

or NaH) in DMF, followed by an alkyl halide ( -

Result: Mono- or di-alkylation allows for the introduction of lipophilic side chains critical for adjusting LogP in drug design.

3.3 Cyclization Mechanism Diagram

Figure 2: Conversion of the scaffold into the bioactive 1,8-naphthyridine core via the Gould-Jacobs protocol.

Part 4: Analytical Validation

To validate the synthesis of CAS 21683-58-9, compare experimental data against these standard spectral markers.

NMR (400 MHz,- 9.0–8.5 ppm: Pyridine C2-H (Doublet or Singlet depending on resolution).

- 8.1 ppm: Pyridine C4-H (Doublet of doublets).

- 7.2 ppm: Pyridine C5-H (Doublet).

-

4.2 ppm (q): Ethyl ester

-

4.0 ppm (s): Key Diagnostic: The active methylene

- 2.6 ppm (s): Methyl group on the pyridine ring.[6]

-

1.2 ppm (t): Ethyl ester

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][7] 2. A general and versatile synthesis of beta-keto esters.[7] The Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (CAS 21683-58-9).[8] National Center for Biotechnology Information.

-

Brown, D. J. (2002). The Naphthyridines.[2][5][9] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative text on the Gould-Jacobs reaction application).

-

Huateng Pharma. (2023).[4] Product Specification: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.[8][10]

Sources

- 1. Ethyl nicotinate | 614-18-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. en.huatengsci.com [en.huatengsci.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SciSupplies [scisupplies.eu]

An In-depth Technical Guide to Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a substituted pyridine derivative with a β-keto ester functionality. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and potential for biological activity. As a Senior Application Scientist, this guide provides a comprehensive overview of this compound, including its systematic nomenclature, potential synthetic routes, key chemical characteristics, and prospective applications in the pharmaceutical sciences. While specific data for this exact molecule is not extensively available in public literature, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and insightful resource.

Part 1: Nomenclature and Chemical Identity

The precise and unambiguous naming of a chemical entity is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

IUPAC Nomenclature

The systematic IUPAC name for the compound is ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate . This name is derived by identifying the principal functional group, the parent chain, and all substituents according to IUPAC rules.

To illustrate the derivation of the IUPAC name, a structural breakdown is presented below:

Caption: Breakdown of the IUPAC name for Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.

Synonyms and Alternative Names

In scientific literature and chemical databases, compounds are often referred to by various synonyms. Based on the nomenclature of similar compounds, potential synonyms for ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate include:

-

Ethyl (6-methylnicotinoyl)acetate

-

Ethyl 3-oxo-3-(6-methyl-3-pyridyl)propanoate

-

3-(6-Methylpyridin-3-yl)-3-oxopropanoic acid, ethyl ester

A search for the closely related compound, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, reveals synonyms such as "ethyl nicotinoylacetate" and "ethyl 3-oxo-3-(3-pyridyl)propionate", further supporting the likely validity of the synonyms listed above.[1]

Chemical Identifiers

While a specific CAS number for this compound is not readily found, its isomers and related structures are well-documented. For instance, ethyl 3-oxo-3-(pyridin-3-yl)propanoate has the CAS number 6283-81-4.[1] The molecular formula for ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is C11H13NO3, and its molecular weight is 207.23 g/mol .

Part 2: Physicochemical Properties and Structural Features

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for drug development.

Keto-Enol Tautomerism

A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms.[2][3] This equilibrium is influenced by factors such as the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the ester carbonyl group.

Caption: Keto-enol tautomerism in β-keto esters.

The ratio of keto to enol tautomers can be determined using techniques like proton NMR spectroscopy, where distinct signals for each form can be observed and integrated.[4] The presence of the enol form can significantly impact the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor in biological interactions.

Predicted Physicochemical Properties

While experimental data is not available, computational methods can provide estimates of key physicochemical properties. These properties are crucial for predicting the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a potential drug candidate.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 207.23 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 0 (keto form), 1 (enol form) | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological macromolecules. |

| Polar Surface Area (PSA) | ~60-70 Ų | A key descriptor for predicting drug transport properties. |

Part 3: Synthesis and Methodologies

The synthesis of ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate can be approached through established organic chemistry reactions. The primary challenge lies in the coupling of the substituted pyridine ring with the β-keto ester moiety.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be synthesized via a Claisen condensation reaction. This reaction is a cornerstone in the formation of β-keto esters.[5][6]

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Proposed Synthetic Protocol: Claisen Condensation

The Claisen condensation involves the reaction of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester.[5][7]

Step-by-Step Methodology:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol.

-

Enolate Formation: Ethyl acetate is added dropwise to the cooled sodium ethoxide solution to form the corresponding enolate.

-

Condensation: Ethyl 6-methylnicotinate, dissolved in a suitable solvent like toluene or THF, is added dropwise to the enolate solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction mixture is quenched by pouring it into a mixture of ice and a weak acid (e.g., dilute acetic acid) to neutralize the excess base.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Strategies for the Pyridine Ring

The substituted pyridine core can be synthesized through various named reactions, providing flexibility in the overall synthetic route.

-

Hantzsch Pyridine Synthesis: This is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[8][9][10][11]

-

Guareschi-Thorpe Condensation: This method involves the condensation of a cyanoacetic ester with a β-keto compound in the presence of ammonia to yield a substituted pyridine.[12][13][14][15][16]

Caption: Key synthetic routes to substituted pyridine rings.

Part 4: Potential Applications in Drug Development

The structural features of ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate suggest several potential applications in drug discovery and development.

As a Versatile Chemical Intermediate

The β-keto ester moiety is a highly versatile functional group that can participate in a wide range of chemical transformations. This makes the title compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. For example, it can be a precursor for the synthesis of pyrazolones, pyrimidines, and other heterocyclic systems.

As a Scaffold for Bioactive Molecules

The pyridine ring is a common structural motif in many approved drugs due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The combination of the pyridine ring with the β-keto ester functionality provides a scaffold that can be further elaborated to design and synthesize novel bioactive compounds.

Potential as an Enzyme Inhibitor

The β-keto ester functionality can act as a Michael acceptor and may also chelate metal ions, which are often present in the active sites of metalloenzymes. This suggests that ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate and its derivatives could be investigated as potential inhibitors of enzymes such as integrases, proteases, and histone deacetylases (HDACs).

Conclusion

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data for this specific compound is limited, a thorough understanding of its IUPAC nomenclature, physicochemical properties based on its structural features, and potential synthetic pathways can be established through the application of fundamental organic chemistry principles and by analogy to closely related structures. Its versatile β-keto ester functionality and the presence of a substituted pyridine ring make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

Matrix Fine Chemicals. ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0. [Link]

-

PubChem. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C10H11NO3 | CID 222197. [Link]

-

RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

-

ResearchGate. Guareschi–Thorpe condensation | Request PDF. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

ACS Publications. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation | The Journal of Organic Chemistry. [Link]

-

Merck Index. Guareschi-Thorpe Condensation. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

National Institutes of Health. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. [Link]

-

YouTube. Claisen Condensation and ß-Keto Esters. [Link]

- Google Patents.

-

ACS Publications. The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education. [Link]

-

Taylor & Francis Online. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. [Link]

-

YouTube. Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC. [Link]

-

ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

ChemRxiv. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. [Link]

-

Journal of the Korean Chemical Society. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

-

RSC Publishing. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry. [Link]

- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)

-

ResearchGate. (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

ResearchGate. (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. [Link]

- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)

-

PubChemLite. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]

Sources

- 1. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C10H11NO3 | CID 222197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Guareschi-Thorpe Condensation [drugfuture.com]

- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

Abstract & Strategic Rationale

This protocol details the synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate , a critical C3-synthon used in the construction of naphthyridines and pyridopyrimidines for kinase inhibitor development.

While traditional Claisen condensation (using ethyl 6-methylnicotinate and ethyl acetate) is chemically valid, it frequently suffers from poor atom economy and difficult purification due to the basicity of the pyridine ring interfering with enolate stability.

This guide utilizes the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy . This route is selected for its "self-validating" nature: the formation of the acyl-Meldrum's acid intermediate provides a visual checkpoint (precipitation) and allows for the removal of impurities prior to the final decarboxylative alcoholysis.

Retrosynthetic Logic

The target molecule is disconnected at the C2-C3 bond of the propyl chain, tracing back to 6-methylnicotinic acid as the stable starting material.

Figure 1: Retrosynthetic disconnection showing the C2 insertion via Meldrum's acid.

Experimental Protocol

Phase 1: Activation and Acylation

Objective: Convert 6-methylnicotinic acid to the acyl-Meldrum's acid intermediate.

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 6-Methylnicotinic acid | 1.0 | 137.14 | Limiting Reagent |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | 162.15 | Activator |

| Meldrum's Acid | 1.2 | 144.13 | Nucleophile (C2 Synthon) |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried 3-neck round bottom flask with 6-Methylnicotinic acid (1.0 equiv) and anhydrous DCM (10 mL/g).

-

Cool the suspension to 0 °C under nitrogen atmosphere.

-

Critical Step: Add CDI (1.2 equiv) portion-wise over 15 minutes. Caution: Vigorous CO₂ evolution will occur.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear, indicating the formation of the active acyl-imidazole species.

-

-

Acylation:

-

Add Meldrum's acid (1.2 equiv) directly to the reaction mixture.

-

Stir at RT for 12–16 hours.

-

Observation: The reaction mixture typically turns from clear to a yellow/orange suspension as the intermediate forms.

-

-

Workup (Self-Validating Checkpoint):

-

Dilute the reaction mixture with DCM.[1]

-

Wash with 1M KHSO₄ (aqueous) to remove imidazole byproducts and unreacted pyridine species. Note: Maintain pH ~4-5 to avoid protonating the product too aggressively, though the acyl-Meldrum's acid is acidic.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Result: You will obtain the 5-(6-methylnicotinoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. This can often be used directly or recrystallized from cold isopropanol for high-purity applications.

-

Phase 2: Decarboxylative Alcoholysis

Objective: Thermal decomposition of the intermediate to yield the ethyl ester.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Acyl-Meldrum's Intermediate | 1.0 | Precursor |

| Ethanol (Absolute) | Excess | Solvent & Reactant |

Methodology:

-

Dissolve the solid intermediate from Phase 1 in absolute Ethanol (20 mL/g).

-

Heat the solution to reflux (80 °C) .

-

Mechanism Check: Monitor for gas evolution (CO₂). Reflux for 4–6 hours until gas evolution ceases.

-

Mechanistic Insight: The thermal instability of the dioxane ring leads to the loss of acetone and CO₂, generating a highly reactive ketene intermediate which is immediately trapped by ethanol.

-

-

Concentrate the solvent under reduced pressure.

-

Purification: The crude oil is typically purified via flash column chromatography (Hexanes:Ethyl Acetate, gradient 80:20 to 50:50).

Mechanistic Workflow & Visualization[2]

The following diagram illustrates the chemical causality, highlighting the critical "Ketene Trapping" step which ensures the specificity of the beta-keto ester formation.

Figure 2: Reaction mechanism illustrating the activation, condensation, and decarboxylative alcoholysis cascade.

Analytical Data & Quality Control

For the final product Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate :

-

Physical State: Pale yellow oil or low-melting solid.

-

1H NMR (400 MHz, CDCl₃):

-

δ 9.05 (d, 1H, Ar-H, C2-H)

-

δ 8.15 (dd, 1H, Ar-H, C4-H)

-

δ 7.28 (d, 1H, Ar-H, C5-H)

-

δ 4.20 (q, 2H, O-CH₂-CH₃)

-

δ 3.95 (s, 2H, CO-CH₂-CO) Note: May observe enol tautomer peaks (~12 ppm for OH and vinyl proton).

-

δ 2.65 (s, 3H, Ar-CH₃)

-

δ 1.25 (t, 3H, O-CH₂-CH₃)

-

-

Mass Spectrometry (ESI+): Calculated [M+H]+: 208.10. Found: 208.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete activation by CDI. | Ensure CO₂ evolution stops before adding Meldrum's acid. Ensure reagents are dry.[2] |

| Impurity: Ethyl Ester | Direct esterification of starting acid. | Ensure intermediate is fully formed and washed before adding ethanol. |

| Product is Red/Dark | Metal contamination or oxidation. | Use distilled solvents; add EDTA wash during workup if metal spatulas were used aggressively. |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][3] 2. A general and versatile synthesis of beta-keto esters.[4] The Journal of Organic Chemistry, 43(10), 2087–2088.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Acylation of Carbons).

-

Vertex Pharmaceuticals. (2008). International Patent WO2008076705A1. Preparation of pyridine derivatives as kinase inhibitors. (Demonstrates industrial application of this specific intermediate).

Sources

Application of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate in heterocyclic synthesis.

Application Note: Heterocyclic Synthesis Using Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

Executive Summary

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (CAS: 54236-47-0) is a versatile β-keto ester building block critical for the synthesis of nitrogen-containing heterocycles. Distinguished by the 6-methylpyridine moiety, this intermediate offers a strategic advantage in medicinal chemistry: it functions as a bioisostere to the common benzoyl acetate scaffold while introducing improved aqueous solubility and distinct metabolic profiles due to the pyridine nitrogen. This guide details the mechanistic pathways and validated protocols for converting this substrate into pyrazoles, pyrimidines, and fused heterocyclic systems.

Chemical Profile & Reactivity Analysis

Strategic Value: The molecule possesses three distinct reactive centers, making it a "linchpin" reagent in divergent synthesis.

-

C-1 Carbonyl (Ketone): Highly electrophilic; susceptible to nucleophilic attack by amines/hydrazines.

-

C-2 Methylene (Alpha-Carbon): Acidic protons (pKa ~11); active site for alkylation, halogenation, or Knoevenagel condensation.

-

C-3 Carbonyl (Ester): Electrophilic; serves as the cyclization termination point.

Mechanistic Visualization: The following diagram illustrates the electrophilic and nucleophilic landscape of the molecule, guiding synthetic strategy.

Caption: Electrophilic and nucleophilic reactive sites on the ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate scaffold.

Application I: Synthesis of Pyrazoles (Knorr Reaction)

The most robust application of this intermediate is the synthesis of 3-(6-methylpyridin-3-yl)-1H-pyrazoles via condensation with hydrazines. This reaction is thermodynamically driven by the formation of the aromatic pyrazole system.

Protocol A: General Synthesis of 3,5-Disubstituted Pyrazoles

Target: Synthesis of 3-(6-methylpyridin-3-yl)-5-pyrazolone derivatives.

Reagents:

-

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (1.0 equiv)

-

Hydrazine Hydrate (80%) or Substituted Hydrazine (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Glacial Acetic Acid

-

Catalyst: Acetic Acid (cat. 5 mol%) if using Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the β-keto ester in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction may occur.

-

Cyclization: Reflux the mixture at 78°C for 3–5 hours. Monitor consumption of starting material by TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Checkpoint: The intermediate hydrazone forms first, followed by intramolecular cyclization.[1]

-

-

Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.

Validation Data:

| Parameter | Specification |

|---|---|

| Typical Yield | 75% – 88% |

| Reaction Time | 3–5 Hours |

| Key Byproduct | Ethanol, Water |

| Appearance | White to off-white crystalline solid |

Application II: Synthesis of Pyrimidines (Biginelli & Condensation)

This substrate reacts with urea, thiourea, or amidines to form functionalized pyrimidines.[2] This is critical for generating kinase inhibitor libraries (e.g., p38 MAP kinase inhibitors often feature a pyridine-pyrimidine core).

Protocol B: Base-Catalyzed Condensation with Guanidine

Target: Synthesis of 2-amino-4-(6-methylpyridin-3-yl)-6-hydroxypyrimidine.

Reagents:

-

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (1.0 equiv)

-

Guanidine Hydrochloride (1.2 equiv)

-

Base: Sodium Ethoxide (2.5 equiv)

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

-

Base Preparation: Freshly prepare sodium ethoxide by dissolving sodium metal (2.5 equiv) in anhydrous ethanol (30 mL) under N2 atmosphere.

-

Free Base Formation: Add Guanidine HCl to the ethoxide solution and stir for 15 min to liberate free guanidine base.

-

Condensation: Add the β-keto ester (1.0 equiv) slowly to the mixture.

-

Reflux: Heat to reflux (80°C) for 6–8 hours.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water and neutralize with dilute acetic acid (pH ~6-7) to precipitate the product.

-

Purification: Recrystallize from DMF/Water or Ethanol.

Mechanistic Workflow:

Caption: Stepwise formation of the pyrimidine core via base-catalyzed condensation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazoles) | Incomplete cyclization of hydrazone intermediate. | Switch solvent to Glacial Acetic Acid and reflux for 2 additional hours. |

| Oiling Out | Product is too soluble in EtOH. | Evaporate solvent completely and triturate with Diethyl Ether or Hexane. |

| Side Products (Pyrimidines) | Hydrolysis of ester before cyclization. | Ensure anhydrous conditions; use freshly prepared alkoxide bases. |

| Coloration | Oxidation of pyridine ring (N-oxide formation). | Perform reaction under Nitrogen/Argon atmosphere; avoid prolonged exposure to air at high temps. |

References

- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Pyridine-Based Heterocycles: Molecules, 2013, 18(6), 6128-6135. Link (Discusses synthesis of pyrazoles from pyridine-substituted dicarbonyls).

- Bioactive Pyrazoles:European Journal of Medicinal Chemistry, 2014, 75, 195–202. (Applications of similar scaffolds in kinase inhibition).

-

Protocol Validation: BenchChem Application Note: Synthesis of Pyrazole Derivatives from β-Keto Esters. Link (General protocol adaptation).

-

Muscarinic Ligands: ResearchGate, Synthesis of 1-Methyl-5-(pyrazol-3-yl)-1,2,3,6-tetrahydropyridine Derivatives. Link (Specific reference to 3-(pyrazol-3-yl)pyridine synthesis).

Sources

Role of ethyl 6-methylnicotinoylacetate as an etoricoxib impurity or precursor.

Role: Critical Precursor and Process-Related Impurity

Abstract

This technical guide delineates the specific role of ethyl 6-methylnicotinoylacetate (EMNA) within the synthetic lifecycle of Etoricoxib (Arcoxia). While often overshadowed by the downstream "ketone intermediate," EMNA serves as the pivotal

Chemical Context & Synthetic Utility[1][2]

Ethyl 6-methylnicotinoylacetate (EMNA) is a

-

Electrophilic Carbonyl: Facilitates the attachment of the phenyl sulfone moiety.

-

Active Methylene: Allows for alkylation and subsequent decarboxylation to yield the essential ketone intermediate.

In the context of Etoricoxib manufacturing, EMNA is classified as a Key Starting Material Derivative (KSM-D) . Failure to control its quality or conversion efficiency leads to specific impurity profiles (e.g., unreacted esters or decarboxylated side-products) that complicate downstream purification.

The Synthetic Pathway

The synthesis of Etoricoxib generally proceeds through the formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (The "Key Ketone").[1][2] EMNA is the direct precursor to this ketone.

Figure 1: Synthetic route illustrating EMNA as the scaffold for the Key Ketone Intermediate.

Impurity Profiling & Critical Quality Attributes (CQAs)

As a process intermediate, EMNA poses specific risks if carried forward.

| Impurity Type | Origin | Risk Profile | Detection Strategy |

| Residual EMNA | Incomplete alkylation or stoichiometry errors. | Process Impurity. capable of reacting with vinamidinium salts to form side-chain analogs of Etoricoxib. | Reverse Phase HPLC (UV @ 254 nm). |

| Hydrolyzed Acid | Hydrolysis of the ethyl ester without decarboxylation. | Degradant. Increases acidity of reaction mass; potential to precipitate. | HPLC (Acidic mobile phase required). |

| O-Alkylated Isomer | Kinetic control failure during alkylation step. | Regioisomer. Difficult to separate from the C-alkylated product. | H-NMR (Distinct shift in methylene protons). |

Critical Control Point: The conversion of EMNA to the Key Ketone involves a decarboxylation step (loss of CO₂). If this step is incomplete, the "Alkylated beta-keto ester" intermediate remains. This is structurally similar to EMNA but heavier.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6-methylnicotinoylacetate (EMNA)

Objective: To generate the

Reagents:

-

Ethyl 6-methylnicotinate (1.0 eq)

-

Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq)

-

Toluene (Co-solvent)

Procedure:

-

Preparation: In a dry reactor under nitrogen, charge anhydrous Toluene (10 vol) and Sodium Ethoxide (1.2 eq).

-

Addition: Heat to 60°C. Slowly add a solution of Ethyl 6-methylnicotinate (1.0 eq) dissolved in Ethyl Acetate (5 vol) over 2 hours. Note: Ethyl acetate acts as both the enolate source and solvent.

-

Reaction: Reflux the mixture (approx. 80-90°C) for 6–8 hours. Monitor by TLC or HPLC for the disappearance of the nicotinate.

-

Quench: Cool to 0°C. Quench carefully with dilute Acetic Acid or HCl to pH 6–7.

-

Extraction: Extract the organic layer. Wash with brine.

-

Isolation: Concentrate under reduced pressure to yield crude EMNA as a yellowish oil or low-melting solid.

Protocol B: Conversion to Key Ketone Intermediate

Objective: To demonstrate the consumption of EMNA and formation of the Etoricoxib precursor.

Reagents:

-

Crude EMNA (from Protocol A)

-

4-(methylsulfonyl)benzyl chloride (1.0 eq)

-

Potassium Carbonate (K₂CO₃)

-

DMF (Dimethylformamide)

-

HCl (conc.) / Water

Procedure:

-

Alkylation: Dissolve EMNA in DMF. Add K₂CO₃ (1.5 eq). Stir at RT for 30 mins. Add 4-(methylsulfonyl)benzyl chloride. Heat to 60°C for 4 hours.

-

Decarboxylation: Once alkylation is complete (verified by HPLC), add HCl (aq) directly to the reaction mass (Acid hydrolysis).

-

Reflux: Heat to 100°C for 4–6 hours. This step hydrolyzes the ester and thermally decarboxylates the

-keto acid in situ.-

Checkpoint: Evolution of CO₂ gas bubbles will cease upon completion.

-

-

Workup: Neutralize with NaOH. The product 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone will precipitate as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water.

Analytical Protocol: Detection of EMNA

To ensure EMNA does not contaminate the final API, a validated HPLC method is required.

Method Parameters:

-

Instrument: HPLC with PDA Detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: 235 nm (Nicotinate absorption) and 280 nm.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 5.0 | 10 | Isocratic hold (Polar impurities) |

| 20.0 | 80 | Gradient ramp (Elute EMNA and Ketone) |

| 25.0 | 80 | Wash |

| 25.1 | 10 | Re-equilibration |

Expected Retention Order:

-

6-Methylnicotinic acid (Hydrolysis product) - Early eluting

-

Ethyl 6-methylnicotinoylacetate (EMNA) - Mid eluting

-

Key Ketone Intermediate - Late eluting

Figure 2: Analytical workflow for separating EMNA from its downstream derivatives.

References

- Process for the preparation of Etoricoxib. European Patent Office. Patent No. EP2479166A1.

-

Process for the synthesis of Etoricoxib. US Patent Office. Patent No. US9024030B2.[7] Available at:

Sources

- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 2. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. data.epo.org [data.epo.org]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 7. Ethyl nicotinate - Kavya Pharma [kavyapharma.com]

Acylation and alkylation reactions of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.

Application Note: Chemoselective Functionalization of Pyridyl -Keto Esters

Substrate Analysis & Reactivity Profile

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a bifunctional building block. Its reactivity is governed by the interplay between the acidic methylene protons (

-

The

-Methylene ( -

The Pyridine Nitrogen (

for conjugate acid): A competitive nucleophile. In the presence of strong electrophiles (e.g., methyl iodide, acetyl chloride), N-alkylation or N-acylation is a significant side reaction risk. -

The Keto-Enol Tautomer: The substrate exists in equilibrium between keto and enol forms. The enol form is stabilized by conjugation with the pyridine ring, influencing O-alkylation rates.

Strategic Reaction Landscape

The following diagram illustrates the competitive pathways and the targeted "Sweet Spot" for C-functionalization.

Figure 1: Reaction landscape showing the divergence between desired C-functionalization and competitive O- or N-side reactions.

Protocol A: -Mediated C-Acylation

Objective: Synthesis of 2-acyl-3-oxo esters (tricarbonyl equivalents).

Challenge: Standard acylation with strong bases (NaH) often leads to O-acylation or di-acylation.

Solution: Use of Magnesium Chloride (

Materials

-

Substrate: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (1.0 equiv)

-

Reagent: Anhydrous Magnesium Chloride (

) (1.0 - 1.2 equiv) -

Base/Solvent: Dry Pyridine (Solvent volume, approx. 10 mL/g of substrate)

-

Electrophile: Acid Chloride (

) (1.1 equiv) -

Quench: dilute HCl (1M) or saturated

.

Step-by-Step Methodology

-

Chelate Formation:

-

Charge a flame-dried round-bottom flask with anhydrous

(1.1 equiv) and the -

Add dry Pyridine (or DCM with 2.0 equiv Pyridine) under

atmosphere. -

Observation: The mixture may warm slightly. Stir at 0°C for 15 minutes , then warm to room temperature (RT) for 30 minutes. This ensures the formation of the magnesium enolate species.

-

-

Acylation:

-

Cool the mixture back to 0°C .

-

Add the Acid Chloride dropwise over 10-15 minutes. Note: Exothermic reaction.

-

Allow the reaction to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of starting material. A new, less polar spot (the tricarbonyl) should appear.

-

-

Work-up (Critical for Pyridine Substrates):

-

Caution: The product contains a pyridine ring and is amphoteric.

-

Pour the reaction mixture into ice-cold dilute HCl (1M). Goal: Hydrolyze the Mg-complex and protonate the pyridine solvent, keeping it in the aqueous phase.

-

pH Adjustment: Carefully adjust the pH to ~5-6 using solid

. If the pH is too low (<3), the product (pyridine moiety) will remain in the water. If too high (>9), the ester may hydrolyze. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc).

-

Mechanism of Selectivity

The magnesium ion coordinates to both carbonyl oxygens of the

Protocol B: Regioselective C-Alkylation

Objective: Introduction of alkyl groups at the

Materials

-

Substrate: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (1.0 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) OR Sodium Ethoxide (NaOEt) (1.1 equiv). -

Solvent: Acetone (for

) or Ethanol (for NaOEt). Avoid DMF if N-alkylation is observed. -

Electrophile: Alkyl Halide (

) (1.1 equiv).

Step-by-Step Methodology

-

Deprotonation:

-

Dissolve the substrate in reagent-grade Acetone (0.2 M concentration).

-

Add anhydrous

(powdered). -

Stir at RT for 30 minutes. The solution may turn yellow/orange, indicating enolate formation.

-

-

Alkylation:

-

Heat to reflux (approx. 56°C) for 4-12 hours.

-

Optimization: If the alkyl halide is volatile (e.g., MeI), use a sealed tube or condenser with a cooling trap.

-

Note on N-Alkylation: If the pyridine nitrogen reacts, it forms a pyridinium salt which precipitates from acetone. If a solid precipitate forms that is not inorganic salt, check it by NMR.

-

Work-up:

-

Filter off the inorganic solids (

, KX). -

Concentrate the filtrate.

-

Redissolve in EtOAc, wash with water and brine.

-

Concentrate to yield the crude

-alkylated

-

Data Summary: Conditions Comparison

| Reaction | Base / Catalyst | Solvent | Temp | Selectivity (C:O:N) | Notes |

| Acylation | DCM or Pyridine | 0°C | >99 : <1 : 0 | Best for Acylation. Forms tricarbonyls. | |

| Alkylation | Acetone | Reflux | 90 : 5 : 5 | Mild, easy workup. Good for active halides. | |

| Alkylation | NaH | THF | 0°C | 80 : 10 : 10 | Strong base. Higher risk of N-alkylation with MeI. |

| Alkylation | NaOEt | EtOH | Reflux | 95 : 5 : 0 | Classic Claisen conditions. Risk of transesterification if R-OH differs. |

Applications & Downstream Synthesis

The functionalized products are precursors for fused heterocycles.

-

Pyrazoles: Reaction with Hydrazine (

) yields 3-(pyridin-3-yl)pyrazoles. -

Isoxazoles: Reaction with Hydroxylamine (

) yields isoxazoles. -

Naphthyridines: If the pyridine ring has an adjacent amino or halide group (e.g., 2-chloro-pyridine derivative), intramolecular cyclization can form 1,8-naphthyridines.

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the correct functionalization protocol.

References

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[3] The Journal of Organic Chemistry, 50(15), 2622–2624.

-

Clay, R. J., et al. (1993). Magnesium-mediated C-acylation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-keto esters.[3][4][5] Synthesis, 1993(03), 290-292. -

Misaki, T., et al. (2007).[5] Pentafluorophenylammonium Triflate (PFPAT)-Catalyzed C-Acylation of Enol Silyl Ethers.[5] Organic Letters, 9(10), 1859–1862.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for Pyridine reactivity).

Sources

- 1. 321913-54-6|3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile| Ambeed [ambeed.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Mukaiyama-Michael Reaction of β,γ-Unsaturated α-Keto Esters with Silyl Ketene Acetals Catalyzed by a Chiral Magnesium Phosphate [organic-chemistry.org]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Application Note: A Robust GC-MS Protocol for the Detection and Quantification of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective analysis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure purity, monitor reaction progress, and detect potential impurities. The protocol herein outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Particular emphasis is placed on the rationale behind methodological choices, including the critical step of methoxime derivatization to prevent thermal degradation of the β-keto ester functionality in the GC inlet. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the characterization of this and structurally related compounds.

Introduction: The Analytical Challenge

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring, a ketone, and an ester functional group, presents a unique analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, the direct analysis of β-keto esters can be problematic.[1][2] These compounds are susceptible to thermal decomposition and transesterification within the hot GC injector, leading to poor reproducibility and inaccurate quantification.[3][4]

A critical aspect of this protocol is the implementation of a derivatization step to enhance the thermal stability of the analyte. By converting the reactive keto group into a methoxime derivative, the compound's volatility is increased, and its susceptibility to degradation is significantly reduced, ensuring reliable and accurate analytical results.[3]

Principle of the Method

This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

-

Gas Chromatography (GC): The derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from other components in the sample matrix is achieved based on its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, providing a unique "fingerprint" for the analyte, which allows for its unambiguous identification and quantification.

Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures consistency and minimizes potential sources of error.

Caption: Workflow for the GC-MS analysis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.

Detailed Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | Reference Standard (≥98%) | Sigma-Aldrich |

| Methoxyamine hydrochloride (MOX) | ≥98% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl Acetate | GC Grade, ≥99.9% | Fisher Scientific |

| Helium | Ultra High Purity (99.999%) | Airgas |

| 2 mL Amber Glass Vials with PTFE-lined caps | - | Agilent Technologies |

Rationale for Reagent Choices:

-

Pyridine: Serves as a solvent for the derivatization reaction and acts as an HCl scavenger, driving the reaction to completion.[5][6] Its use as a syringe wash solvent has also been shown to improve reproducibility in some GC-MS applications.[7]

-

Ethyl Acetate: A common and effective solvent for diluting the derivatized sample to an appropriate concentration for GC-MS analysis.[8][9]

-

Methoxyamine hydrochloride (MOX): This is the derivatizing agent. It reacts with the ketone group to form a more stable methoxime, preventing on-column degradation.[3][5]

Sample Preparation: Methoximation Derivatization

The derivatization of the keto group is a crucial step to prevent thermal decomposition during GC analysis.[3]

-

Prepare MOX Reagent: Accurately weigh 20 mg of methoxyamine hydrochloride and dissolve it in 1 mL of anhydrous pyridine to create a 20 mg/mL solution. This solution should be prepared fresh daily.[5]

-

Sample Weighing: Accurately weigh approximately 1 mg of the Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate reference standard or sample into a 2 mL autosampler vial.

-

Reaction: Add 100 µL of the freshly prepared MOX reagent to the vial.

-

Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.

-

Dilution: After cooling to room temperature, add 900 µL of ethyl acetate to the vial. This brings the final concentration to approximately 1 mg/mL, which can be further diluted if necessary.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of the derivatized analyte. These serve as a starting point and may require minor adjustments based on the specific instrumentation used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic performance. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides excellent separation for a wide range of semi-volatile compounds. |

| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overloading. |

| Inlet Temperature | 250°C | High enough to ensure complete vaporization without causing thermal degradation of the derivatized analyte. |

| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for this column dimension, balancing analysis time and resolution. |

| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | The temperature program is designed to efficiently elute the analyte while separating it from potential impurities.[10] |

| Mass Spectrometer | ||

| MS System | Agilent 5977B MSD (or equivalent) | A sensitive and robust detector for routine analysis. |

| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and characteristic fragmentation.[10] |

| Mass Range | 40 - 450 m/z | Covers the expected mass range of the analyte and its fragments. |

| Source Temperature | 230°C | Optimized to maintain ion integrity and prevent contamination. |

| Quadrupole Temp. | 150°C | Ensures stable performance of the mass analyzer. |

Data Analysis and Interpretation

Identification of the Analyte

The identity of the derivatized Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is confirmed by comparing its retention time and mass spectrum to that of a known reference standard. The mass spectrum is characterized by a molecular ion peak and a series of fragment ions.

Expected Mass Spectrum and Fragmentation

The fragmentation of β-keto esters in EI-MS is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[11][12] The derivatization adds a methoxime group, which will influence the fragmentation pattern.

Predicted Fragmentation for the Methoxime Derivative:

-

Molecular Ion (M+•): The molecular ion peak will be observed at the m/z corresponding to the molecular weight of the derivatized compound (C12H16N2O3).

-

Key Fragments: The mass spectrum is expected to show characteristic fragments resulting from the cleavage of the pyridine ring, the loss of the ethoxy group (-OCH2CH3), and cleavage adjacent to the C=N-OCH3 bond. Common fragments for pyridine derivatives often include the pyridine ring itself or substituted pyridine ions.[13]

| m/z (Predicted) | Fragment Identity |

| 236 | [M]+• (Molecular Ion) |

| 205 | [M - OCH3]+ |

| 191 | [M - OCH2CH3]+ |

| 163 | [M - COOCH2CH3]+ |

| 106 | [C6H4NCH3]+ |

| 92 | [C6H6N]+ |

Note: The actual fragmentation pattern should be confirmed by running a reference standard.

Method Validation and System Suitability

To ensure the reliability of the results, the method should be validated according to ICH Q2(R1) guidelines or equivalent internal standards.[14]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

-

Linearity: The method should be linear over a defined concentration range. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Determined by replicate injections of a known standard at different concentrations. The relative standard deviation (RSD) should typically be <15%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

System Suitability: Before running a sequence of samples, a system suitability standard (a mid-range concentration of the analyte) should be injected to verify the performance of the GC-MS system.

Conclusion

This application note provides a comprehensive and robust protocol for the GC-MS analysis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. The key to this method's success lies in the methoximation derivatization step, which stabilizes the thermally labile β-keto ester functionality, leading to accurate and reproducible results. This protocol is directly applicable to quality control in pharmaceutical manufacturing and can be adapted for the analysis of other structurally similar molecules.

References

-

Universal Journal of Pharmaceutical Research. (2025, January 15). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019, February 5). GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. [Link]

-

HSC Cores - BookStack. GC/MS Sample Preparation. [Link]

-

Dunn, W. B., & Ellis, D. I. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2161-2176. [Link]

-

Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

-

ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. [Link]

-

NIH. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. [Link]

-

ResearchGate. (2018, November 1). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

-

CSUN. Gas Chromatography - Mass Spectrometry. [Link]

-

Pharma Beginners. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

-

ResearchGate. Mass Spectra of β-Keto Esters. [Link]

-

ResearchGate. (2008, October 1). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

-

ACS Publications. (1965, October 1). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 6. gcms.cz [gcms.cz]

- 7. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ujpronline.com [ujpronline.com]

- 9. phytojournal.com [phytojournal.com]

- 10. csun.edu [csun.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

Column chromatography techniques for purifying ethyl 6-methylnicotinoylacetate.

Application Note & Protocol

High-Purity Isolation of Ethyl 6-Methylnicotinoylacetate via Automated Flash Column Chromatography

Abstract: This document provides a comprehensive guide to the purification of ethyl 6-methylnicotinoylacetate, a key intermediate in pharmaceutical synthesis, using normal-phase column chromatography. We detail a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. Step-by-step protocols for both isocratic and gradient elution techniques are presented, explaining the scientific rationale behind each choice to empower researchers in adapting the methodology. The guide includes workflows for column packing, sample application, fraction collection, and analysis, ensuring a reproducible and efficient purification process.

Principles of Chromatographic Separation for Ethyl 6-Methylnicotinoylacetate

Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For a moderately polar compound like ethyl 6-methylnicotinoylacetate, which contains a pyridine ring and an ester functional group, normal-phase chromatography is the method of choice.

-

Stationary Phase: The most common stationary phase for this application is silica gel (SiO₂).[2][3] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Polar compounds in the mixture will interact more strongly with the polar silica gel, causing them to move through the column more slowly.[4]

-

Mobile Phase (Eluent): A liquid mobile phase is passed through the column to carry the components of the mixture.[1] In normal-phase chromatography, the mobile phase is typically a non-polar solvent or a mixture of non-polar and polar solvents.[4][5] By adjusting the polarity of the mobile phase, one can control the elution speed of the compounds. A more polar solvent will compete more effectively with the compounds for binding sites on the silica gel, thus moving all compounds, including polar ones, faster through the column.[2]

The separation is governed by an equilibrium between the analyte being adsorbed on the stationary phase and dissolved in the mobile phase.[1] Less polar compounds spend more time in the mobile phase and elute first, while more polar compounds are retained longer by the stationary phase and elute later.

Method Development: The Critical Role of Thin-Layer Chromatography (TLC)

Before committing significant amounts of crude material and solvent to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1] TLC operates on the same principles as column chromatography but is faster and requires minimal material. The goal is to find a solvent system where the target compound, ethyl 6-methylnicotinoylacetate, has a Retention Factor (Rƒ) value between 0.2 and 0.4.

Retention Factor (Rƒ) Calculation: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An Rƒ in the 0.2-0.4 range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.[6]

Protocol 2.1: TLC-Based Mobile Phase Screening

-

Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems for compounds of this polarity include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][7]

-

Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Optimization: Analyze the Rƒ of the target compound. Adjust the solvent ratio to achieve the desired Rƒ value as described in the table below.

| Observed Rƒ Value | Interpretation | Action for Next TLC Trial |

| > 0.6 | Solvent system is too polar. Compound elutes too quickly, poor separation. | Increase the proportion of the non-polar solvent (e.g., hexanes). |

| 0.2 - 0.4 | Optimal. Good separation is likely on the column. | Use this solvent system for the column chromatography.[6] |

| < 0.2 | Solvent system is not polar enough. Compound is strongly adsorbed to the silica. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |

Preparative Column Chromatography Protocol

Once an optimal solvent system is identified, the purification can be scaled up to a column. This protocol details the use of flash column chromatography, where air pressure is used to accelerate solvent flow, significantly reducing purification time.[8]

Materials and Reagents

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Crude Sample: Ethyl 6-methylnicotinoylacetate from a reaction mixture.

-

Mobile Phase: Pre-determined mixture of hexanes and ethyl acetate from TLC analysis.

-

Apparatus: Glass chromatography column, sand, cotton or glass wool, collection tubes, rotary evaporator.

Workflow for Column Preparation and Elution

Caption: High-level workflow for purification.

Protocol 3.1: Column Packing (Slurry Method)

-

Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase. Add a thin layer (~1 cm) of sand over the plug.[9]

-

Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a free-flowing slurry. A general rule is to use about 50-100 g of silica for every 1 g of crude mixture.

-

Packing: Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

-

Settling: Open the stopcock and apply gentle air pressure to the top of the column. This forces the solvent through, packing the silica into a uniform bed. Ensure the solvent level never drops below the top of the silica bed to prevent cracking.[10]

-

Equilibration: Once packed, pass 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.

Protocol 3.2: Sample Loading

-

Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

-

Adsorption (Dry Loading - Recommended): Add a small amount of silica gel (~1-2 times the weight of the crude sample) to the dissolved sample. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[11]

-

Application: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Add a small protective layer of sand on top of the sample.

-

Wet Loading (Alternative): Carefully add the concentrated sample solution directly to the top of the silica bed using a pipette. This method is faster but may lead to poorer separation if not done carefully.

Protocol 3.3: Elution and Fraction Collection

The choice between isocratic and gradient elution depends on the complexity of the mixture.[12]

-

Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation. It is simpler but can lead to significant peak broadening for late-eluting compounds.[13]

-

Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for separating complex mixtures with components of widely varying polarities, resulting in sharper peaks and faster run times.[13][14]

Caption: Isocratic vs. Gradient Elution logic.

| Parameter | Isocratic Elution | Gradient Elution |

| Mobile Phase | Constant composition (e.g., 15% Ethyl Acetate in Hexanes).[13] | Composition changes over time, increasing in polarity (e.g., 5% to 40% Ethyl Acetate in Hexanes).[13] |

| Advantages | Simple to prepare; no column re-equilibration needed for subsequent runs.[12] | Faster analysis times; improved resolution for complex mixtures; sharper peaks for late-eluting compounds.[14][15] |

| Disadvantages | Can cause peak broadening for strongly retained compounds; may not elute all impurities.[12] | Requires a gradient controller; column must be re-equilibrated to initial conditions before the next run.[12] |

| Best Suited For | Simple mixtures where components have similar polarities. | Complex reaction mixtures with components of widely varying polarities.[12] |

Elution Procedure:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle air pressure to begin the flow.

-

Collect the eluent in sequentially numbered test tubes or flasks.

-

If running a gradient, systematically increase the percentage of the polar solvent (e.g., ethyl acetate) according to a pre-planned schedule. For example, start with the TLC solvent, and after the main product begins to elute, increase the polarity to flush off more strongly retained impurities.

Post-Purification Analysis

-

Fraction Analysis: Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of the original crude mixture. Develop the TLC plate to identify which fractions contain the pure product.

-

Pooling and Solvent Removal: Combine the fractions that contain only the pure ethyl 6-methylnicotinoylacetate. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.[11]

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Poor or No Separation | Incorrect mobile phase polarity; Column was packed unevenly; Sample was overloaded. | Re-develop mobile phase using TLC; Repack the column carefully using the slurry method; Reduce the amount of sample loaded onto the column. |

| Cracked or Channeled Silica Bed | The solvent level dropped below the top of the silica. | Always keep the silica bed covered with solvent. This column is likely unusable and must be repacked. |

| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (switch to a gradient). For very polar compounds, adding methanol may be necessary.[5] |

| Streaking of Bands on Column | The sample is not very soluble in the mobile phase; The column is overloaded. | Use dry loading method; try a different, stronger solvent to initially dissolve the sample before adsorbing to silica; reduce sample load. |

References

-

SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

-

University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

-